molecular formula C18H17ClN4S B4618098 N-benzyl-N'-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]thiourea

N-benzyl-N'-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]thiourea

Cat. No. B4618098
M. Wt: 356.9 g/mol
InChI Key: RYMNYFDXZJVOHH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiourea derivatives similar to N-benzyl-N'-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]thiourea often involves one-pot reactions where amino-cyano-pyrazole compounds react with acylisothiocyanates, which are generated in situ. This method provides good yields and has been applied to create various thiourea derivatives containing pyrazole rings (Zhang, H., Xu, M., & Zhong, P., 2011).

Molecular Structure Analysis

The molecular structure of thiourea derivatives is characterized by X-ray diffraction studies, revealing configurations and angles between different groups attached to the pyrazole ring. For example, the structure of certain thiourea compounds shows dihedral angles between the pyrazole ring and attached phenyl groups, indicating a degree of molecular flexibility and the presence of intramolecular hydrogen bonding (Du, H., Du, H., An, Y., & Li, S., 2008).

Chemical Reactions and Properties

Thiourea derivatives undergo various chemical reactions, including ANRORC rearrangement (Addition of the Nucleophile, Ring Opening, and Ring Closure) followed by N-formylation, demonstrating the reactivity of these compounds and their potential for further chemical modifications (Ledenyova, I. V., Falaleev, A., & Shikhaliev, K., 2018).

Scientific Research Applications

Potential Applications and Related Research

Pharmacological and Toxicological Studies:

  • Studies on compounds like propylthiouracil, a thiourea derivative used in treating hyperthyroidism, highlight the importance of understanding the side effects and metabolic pathways of thiourea compounds (Liaw et al., 1993). This research could provide insights into designing safer and more effective therapeutic agents based on thiourea derivatives.

Environmental Health and Safety:

  • Research on environmental pollutants such as polybrominated diphenyl ethers (PBDEs) and their impact on human health (Schecter et al., 2003) could be analogous to studying the environmental fate and health implications of thiourea derivatives, given the widespread use and potential toxicity of such compounds.

Mechanisms of Action and Biochemical Pathways:

  • Understanding the mechanisms of action and metabolic pathways of similar compounds can inform research on N-benzyl-N'-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]thiourea. For instance, studies on the metabolic disposition and pharmacokinetics of pharmaceutical compounds (Renzulli et al., 2011) can provide a framework for investigating how thiourea derivatives are metabolized and how they interact with biological systems.

Potential for New Therapeutic Agents:

  • The exploration of new compounds for therapeutic applications, as seen in the study of muzolimine's diuretic and antihypertensive effects (Bernardi et al., 1987), underscores the importance of comprehensive research into the pharmacodynamics and safety profiles of thiourea derivatives, including N-benzyl-N'-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]thiourea.

properties

IUPAC Name

1-benzyl-3-[1-[(4-chlorophenyl)methyl]pyrazol-3-yl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4S/c19-16-8-6-15(7-9-16)13-23-11-10-17(22-23)21-18(24)20-12-14-4-2-1-3-5-14/h1-11H,12-13H2,(H2,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYMNYFDXZJVOHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=S)NC2=NN(C=C2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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